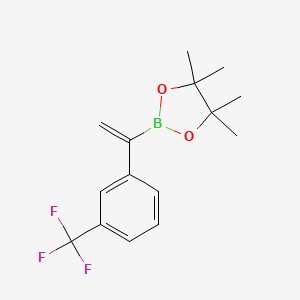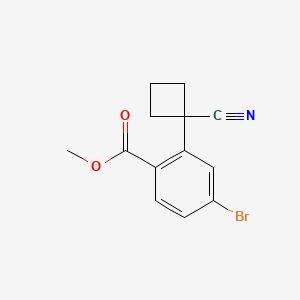
1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone is a chemical compound that features a pyrrolidinone ring substituted with bromine and iodine atoms on the phenyl group
Méthodes De Préparation
The synthesis of 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone typically involves multi-step chemical reactions. One common synthetic route includes the halogenation of a phenyl ring followed by the formation of the pyrrolidinone ring. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or nickel catalysts.
Common reagents and conditions used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction pathway chosen .
Applications De Recherche Scientifique
1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in research and development. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone include other halogenated phenyl derivatives and pyrrolidinone-based compounds. What sets this compound apart is the presence of both bromine and iodine atoms, which can confer unique reactivity and properties. Examples of similar compounds include:
- 1-(5-Bromo-2-chlorophenyl)-2-pyrrolidinone
- 1-(5-Iodo-2-fluorophenyl)-2-pyrrolidinone.
Propriétés
Formule moléculaire |
C10H9BrINO |
|---|---|
Poids moléculaire |
365.99 g/mol |
Nom IUPAC |
1-(5-bromo-2-iodophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrINO/c11-7-3-4-8(12)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |
Clé InChI |
TWFUGFJGJDJTAI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C2=C(C=CC(=C2)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



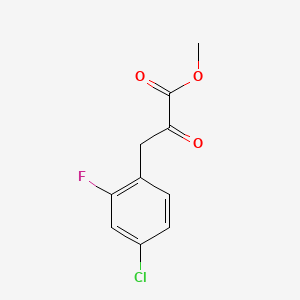
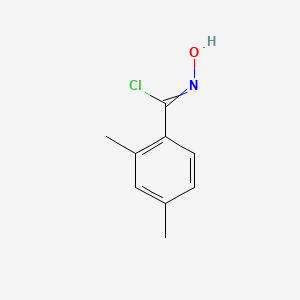
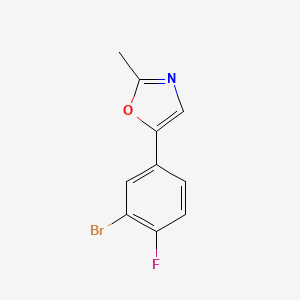
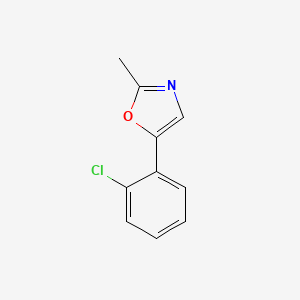
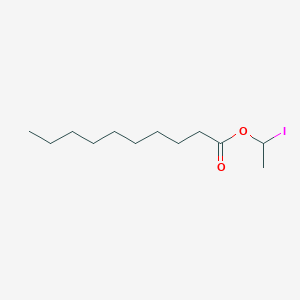
![2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine](/img/structure/B13700105.png)

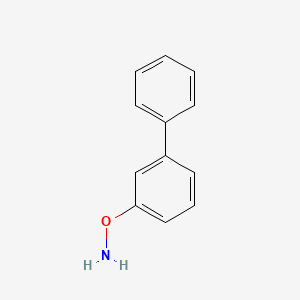
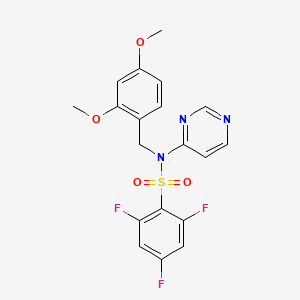
![N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13700123.png)
![2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13700128.png)
